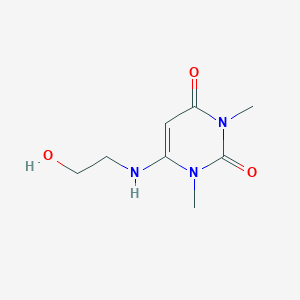

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANWQZBIYRXADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364843 | |

| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-44-5 | |

| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione

This guide provides a comprehensive overview of the synthesis and characterization of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest to researchers in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrimidinediones

Pyrimidine-2,4-diones, commonly known as uracils, are a class of heterocyclic compounds that form the backbone of nucleic acids, playing a crucial role in the genetic makeup of all living organisms.[1] Beyond their fundamental biological role, synthetic derivatives of uracil have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The therapeutic potential of these compounds often arises from their ability to act as enzyme inhibitors or to be incorporated into DNA or RNA, thereby disrupting pathological processes.[3]

The introduction of various substituents onto the pyrimidinedione scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, this compound, incorporates a hydroxyethylamino group at the 6-position. This functionalization introduces a hydrophilic side chain with a hydroxyl group capable of forming hydrogen bonds, which can significantly influence the molecule's interaction with biological targets. The N,N-dimethylation at positions 1 and 3 enhances its lipophilicity and metabolic stability.

This guide will detail a robust synthetic pathway to this molecule and the analytical techniques required to confirm its identity and purity, providing a solid foundation for further research and development.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a readily available starting material, 6-amino-1,3-dimethyluracil. The overall synthetic strategy involves the conversion of the 6-amino group to a more reactive leaving group, followed by nucleophilic substitution with ethanolamine.

Caption: Synthetic workflow for the target compound.

Rationale for the Chosen Pathway

The selection of this synthetic route is based on several key considerations:

-

Starting Material Availability: 6-Amino-1,3-dimethyluracil is a commercially available and relatively inexpensive starting material.[4] Its synthesis from 1,3-dimethylurea and ethyl cyanoacetate is also well-documented.[5]

-

Reaction Robustness: The conversion of an amino group on a heteroaromatic ring to a chloro group via a Sandmeyer-type reaction is a reliable and high-yielding transformation.[6]

-

Nucleophilic Aromatic Substitution: The 6-position of the uracil ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine. This allows for the straightforward introduction of the desired hydroxyethylamino side chain.

Experimental Protocols

Part 1: Synthesis of 6-Chloro-1,3-dimethyluracil

This procedure is adapted from established methods for the conversion of 6-aminouracils to their corresponding 6-chloro derivatives.[6]

Step-by-Step Methodology:

-

Diazotization: To a cooled (0-5 °C) suspension of 6-amino-1,3-dimethyluracil (1 equivalent) in an aqueous solution of hydrochloric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The temperature is strictly maintained below 5 °C to ensure the stability of the diazonium salt intermediate.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as chloroform or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloro-1,3-dimethyluracil.

Part 2: Synthesis of this compound

Step-by-Step Methodology:

-

Reaction Setup: A mixture of 6-chloro-1,3-dimethyluracil (1 equivalent) and an excess of ethanolamine (3-5 equivalents) in a suitable solvent such as ethanol or isopropanol is prepared in a round-bottom flask equipped with a reflux condenser. The excess ethanolamine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent and excess ethanolamine are removed under reduced pressure. The resulting residue is dissolved in water and the pH is adjusted to neutral with a dilute acid. The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure this compound.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized this compound are critical for its validation. A combination of spectroscopic techniques is employed for this purpose.

Caption: Logical flow of the characterization process.

Spectroscopic Data and Interpretation

The following table summarizes the expected spectroscopic data for the title compound based on the analysis of similar structures and general principles of spectroscopy.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~ 7.5-8.0 (br s, 1H), δ ~ 5.0 (s, 1H), δ ~ 4.8 (t, 1H), δ ~ 3.6 (q, 2H), δ ~ 3.4 (s, 3H), δ ~ 3.2 (s, 3H), δ ~ 3.1 (q, 2H) | NH proton: Broad singlet due to exchange and quadrupolar coupling. C5-H proton: Singlet in the aromatic region. OH proton: Triplet, coupling with adjacent CH₂. -CH₂-OH protons: Quartet, coupling with OH and NH. N1-CH₃ and N3-CH₃ protons: Two distinct singlets. -NH-CH₂- protons: Quartet, coupling with NH and CH₂. |

| ¹³C NMR | δ ~ 163, δ ~ 152, δ ~ 151, δ ~ 90, δ ~ 60, δ ~ 45, δ ~ 35, δ ~ 28 | C2 and C4 carbonyl carbons: Downfield signals. C6 carbon: Signal for the carbon bearing the amino group. C5 carbon: Signal for the vinyl carbon. -CH₂-OH carbon: Signal for the carbon attached to the hydroxyl group. -NH-CH₂- carbon: Signal for the carbon attached to the nitrogen. N1-CH₃ and N3-CH₃ carbons: Two distinct signals in the aliphatic region. |

| FT-IR (cm⁻¹) | ~3400 (br), ~3300 (m), ~1700 (s), ~1650 (s), ~1600 (m) | O-H stretch: Broad band indicating hydrogen bonding. N-H stretch: Medium intensity band. C=O stretch (asymmetric): Strong absorption. C=O stretch (symmetric): Strong absorption. C=C and C=N stretches: Medium intensity bands in the fingerprint region. |

| Mass Spec. (EI) | m/z (M⁺), fragments corresponding to loss of H₂O, C₂H₄OH, and retro-Diels-Alder fragmentation. | Molecular Ion Peak (M⁺): Confirms the molecular weight. Fragmentation Pattern: Provides structural information about the side chain and the pyrimidine ring. |

Step-by-Step Analytical Protocols

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified and dried product.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Ensure complete dissolution by gentle vortexing.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

FT-IR Analysis:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-founded methodology for the synthesis of this compound. The described synthetic route, starting from 6-amino-1,3-dimethyluracil, is efficient and utilizes established chemical transformations. The comprehensive characterization protocol, employing a suite of spectroscopic techniques, ensures the unambiguous identification and purity assessment of the final product.

The availability of this detailed guide will empower researchers to synthesize and further investigate the biological properties of this and related substituted pyrimidinedione derivatives. Future studies could focus on exploring the structure-activity relationship by modifying the length and functionality of the side chain at the 6-position, potentially leading to the discovery of novel therapeutic agents.

References

-

Juniper Publishers. (2018, September 27). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry, 34(2), 638-651. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Synthetic design of novel uracil and thiouracil derivatives. (2024). International Journal of Chemical Studies. Retrieved from [Link]

-

Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (n.d.). Retrieved from [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm, 27(1), 1-13. Retrieved from [Link]

-

Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. (2023). Journal of Chemical Information and Modeling, 63(15), 4785-4796. Retrieved from [Link]

-

Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs. (2026, January 6). Retrieved from [Link]

-

Preparation of 6-amino-1,3-dimethyluracil. (n.d.). PrepChem.com. Retrieved from [Link]

-

6-hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 6-amino-1, 3-dimethyl uracil. (2022). Google Patents.

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). Scientific Reports, 11(1), 22353. Retrieved from [Link]

-

6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2362. Retrieved from [Link]

-

Preparation method of 6-amino-1,3-dimethyluracil. (n.d.). Patsnap. Retrieved from [Link]

-

Condensation of 6-amino-1,3-dimethyluracil and 4-chlorobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

1 H-and 13 C-NMR 1D and 2D spectroscopic data of 1 and 2 (500 and 125.... (n.d.). ResearchGate. Retrieved from [Link]

-

6-Amino-1,3-dimethyluracil. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing 6-chlorine-1,3-dimethyl uracil. (n.d.). Google Patents.

-

6-(2-phenylethylamino)-1H-pyrimidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]

-

2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(11), 2993. Retrieved from [Link]

-

PHOTOCYCLOADDITION OF 6-CHLORO-1,3-DIMETHYLURACIL TO OLEFINS. (n.d.). Retrieved from [Link]

-

6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2362. Retrieved from [Link]

-

(613C)1H-pyrimidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 6-amino-1,3-dimethyluracil (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Presumed Mechanism of Action of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyrimidine Derivative

The compound 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione represents a novel chemical entity for which direct mechanistic studies are not yet available in the public domain. However, its structural architecture, centered on a 6-aminouracil core with N,N'-dimethylation, places it within a well-studied class of compounds known for a diverse range of biological activities. This guide, therefore, adopts a rational, evidence-based approach to hypothesize its mechanism of action by drawing parallels with structurally analogous pyrimidine derivatives. Our narrative is built upon the foundational principle that the biological activity of a molecule is intrinsically linked to its structure. By dissecting the contributions of the pyrimidine-2,4-dione core, the 1,3-dimethyl substitution, and the 6-(2-hydroxyethylamino) side chain, we can construct a series of plausible and testable mechanistic hypotheses. This document is intended to serve as a roadmap for future investigations into this promising compound.

Part 1: Deconstruction of the Molecular Architecture and Postulated Biological Implications

The structure of this compound can be broken down into three key components, each contributing to its potential pharmacological profile:

-

The 1,3-Dimethyl-1H-pyrimidine-2,4-dione (1,3-Dimethyluracil) Core: The uracil scaffold is a fundamental building block of nucleic acids, making its derivatives prime candidates for interacting with the machinery of DNA and RNA synthesis and repair. The dimethylation at positions 1 and 3 enhances lipophilicity, which may improve membrane permeability and bioavailability.

-

The 6-Amino Linkage: The presence of an amino group at the C6 position is a common feature in many biologically active uracil derivatives. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also serves as a versatile chemical handle for further derivatization.

-

The (2-Hydroxyethylamino) Side Chain: This hydrophilic side chain is expected to significantly influence the compound's solubility and pharmacokinetic properties. The terminal hydroxyl group can participate in hydrogen bonding, potentially anchoring the molecule within the active site of a target enzyme or receptor. Similar hydrophilic side chains on related compounds have been shown to confer cytotoxic activity.[1]

Based on these structural features and the known activities of related compounds, we propose three primary, non-mutually exclusive, hypothetical mechanisms of action for this compound.

Part 2: Hypothesized Mechanisms of Action

Hypothesis I: Anticancer Activity via DNA Intercalation and/or Topoisomerase Inhibition

A significant body of research points to the anticancer potential of 6-aminouracil derivatives.[1][2][3][4] The planar nature of the pyrimidine ring is a key feature that allows such molecules to intercalate between the base pairs of DNA, leading to conformational changes that can disrupt DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Furthermore, topoisomerases are critical enzymes that resolve the topological challenges of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death. Several pyran-based uracil derivatives have demonstrated the ability to interact with and inhibit DNA gyrase and topoisomerase I.[4]

Causality behind Experimental Choices: To investigate this hypothesis, a logical first step is to assess the compound's ability to bind to DNA. Should DNA binding be confirmed, the subsequent step is to determine if this interaction translates into the inhibition of key DNA-processing enzymes like topoisomerases.

-

DNA Binding Studies using UV-Visible and Fluorescence Spectroscopy:

-

Objective: To determine if the compound binds to calf thymus DNA (ctDNA).

-

Methodology:

-

Prepare a stock solution of the test compound in DMSO and a stock solution of ctDNA in a suitable buffer (e.g., Tris-HCl).

-

For UV-Vis titration, keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA. Record the absorption spectra after each addition. Hypochromic or hyperchromic shifts in the absorption maxima are indicative of DNA interaction.

-

For fluorescence quenching experiments (if the compound is fluorescent), excite the compound at its maximum excitation wavelength and record the emission spectrum in the presence of increasing concentrations of ctDNA. A decrease in fluorescence intensity (quenching) suggests binding.

-

Calculate the binding constant (Kb) from the spectroscopic data.

-

-

-

Topoisomerase I Inhibition Assay:

-

Objective: To evaluate the inhibitory effect of the compound on human topoisomerase I.

-

Methodology:

-

Use a commercially available topoisomerase I inhibition assay kit.

-

Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the test compound.

-

A known topoisomerase I inhibitor (e.g., camptothecin) should be used as a positive control.

-

Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) using agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the untreated control.

-

Quantify the band intensities to determine the IC50 value of the compound.

-

-

Hypothesis II: Antiviral Activity through Inhibition of Viral Polymerases

The 6-amino-1,3-dimethyluracil core is a crucial precursor in the synthesis of nucleoside analogs that act as antiviral agents.[5] These analogs, once inside a host cell, are phosphorylated to their triphosphate forms. They then act as competitive inhibitors or chain terminators for viral DNA polymerases or reverse transcriptases, thereby halting viral replication. The 2-hydroxyethyl group in our compound of interest mimics the ribose sugar moiety of a nucleoside, making it a plausible candidate for a non-nucleoside reverse transcriptase inhibitor (NNRTI) or a polymerase inhibitor.

Causality behind Experimental Choices: The primary approach to test this hypothesis is to directly assess the compound's ability to inhibit key viral polymerases in a cell-free system. This is followed by cell-based assays to determine its efficacy in preventing viral replication in a more biologically relevant context.

-

Reverse Transcriptase (RT) Inhibition Assay (for retroviruses like HIV):

-

Objective: To measure the inhibitory activity of the compound against HIV-1 reverse transcriptase.

-

Methodology:

-

Utilize a commercially available colorimetric or chemiluminescent HIV-1 RT inhibition assay kit.

-

Coat microplate wells with a poly(A) template.

-

Add a reaction mixture containing recombinant HIV-1 RT, a biotin-labeled oligo(dT) primer, and varying concentrations of the test compound.

-

A known NNRTI (e.g., nevirapine) should be used as a positive control.

-

Incubate to allow for DNA synthesis.

-

Detect the newly synthesized DNA using a streptavidin-peroxidase conjugate and a colorimetric or chemiluminescent substrate.

-

Measure the absorbance or luminescence to quantify RT activity.

-

Calculate the IC50 value.

-

-

-

Cell-Based Antiviral Assay:

-

Objective: To determine the compound's efficacy in inhibiting viral replication in a cell culture model.

-

Methodology:

-

Culture a suitable host cell line (e.g., MT-4 cells for HIV).

-

Infect the cells with a known titer of the virus in the presence of serial dilutions of the test compound.

-

Include untreated infected cells as a negative control and a known antiviral drug as a positive control.

-

After an appropriate incubation period, quantify viral replication using a suitable method, such as a p24 antigen ELISA for HIV or a plaque reduction assay for other viruses.

-

Simultaneously, assess the cytotoxicity of the compound on uninfected cells using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).

-

-

Hypothesis III: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

Recent studies have identified uracil and thiouracil derivatives as potential histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is associated with many cancers. HDAC inhibitors typically possess a pharmacophore consisting of a cap group, a linker, and a zinc-binding group. It is conceivable that the 1,3-dimethyluracil core could act as the cap group, the amino linkage as part of the linker, and the hydroxyethyl side chain could potentially interact with the zinc ion in the active site of HDACs.

Causality behind Experimental Choices: To explore this hypothesis, the initial step is to perform a direct in vitro assay to measure the compound's ability to inhibit the activity of key HDAC isoforms. Positive results would then be followed by cell-based assays to confirm the downstream effects of HDAC inhibition, such as increased histone acetylation and cell cycle arrest.

-

In Vitro HDAC Inhibition Assay:

-

Objective: To determine the inhibitory activity of the compound against specific HDAC isoforms (e.g., HDAC1 and HDAC4).

-

Methodology:

-

Use a commercially available fluorometric HDAC activity assay kit.

-

Incubate recombinant human HDAC enzyme with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of the test compound.

-

A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.

-

After incubation, add a developer solution that releases the fluorophore from the deacetylated substrate.

-

Measure the fluorescence intensity. A decrease in fluorescence indicates HDAC inhibition.

-

Calculate the IC50 value for each HDAC isoform.

-

-

-

Western Blot Analysis of Histone Acetylation:

-

Objective: To confirm that the compound increases histone acetylation in cancer cells.

-

Methodology:

-

Treat a cancer cell line (e.g., HCT116) with the test compound at its IC50 concentration for a specified time.

-

Lyse the cells and extract the total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the Ac-H3 band intensity relative to the total H3 band would confirm HDAC inhibition.

-

-

Part 3: Data Presentation and Summary

All quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Hypothesized Activities and Key Metrics

| Hypothesized Mechanism | Key Experiment | Metric | Expected Outcome for Active Compound |

| DNA Intercalation | UV-Vis/Fluorescence Spectroscopy | Binding Constant (Kb) | High Kb value |

| Topoisomerase Inhibition | Topoisomerase I Inhibition Assay | IC50 | Low IC50 value |

| Antiviral Activity | Reverse Transcriptase Inhibition Assay | IC50 | Low IC50 value |

| Antiviral Activity | Cell-Based Antiviral Assay | EC50, SI | Low EC50, High SI |

| HDAC Inhibition | In Vitro HDAC Inhibition Assay | IC50 | Low IC50 value |

| HDAC Inhibition | Western Blot | Acetylated Histone Levels | Increased levels of Ac-H3 |

Conclusion and Future Directions

This technical guide has laid out a series of well-founded, albeit hypothetical, mechanisms of action for this compound, based on the established biological activities of structurally related 6-aminouracil derivatives. The proposed experimental workflows provide a clear and logical path for the empirical validation of these hypotheses. The potential for this compound to act as an anticancer, antiviral, or HDAC inhibitory agent warrants a thorough investigation. Future studies should also include comprehensive pharmacokinetic and in vivo efficacy studies to fully elucidate the therapeutic potential of this novel chemical entity.

References

-

Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

-

Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502. [Link]

-

ACS Publications. (n.d.). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

-

Aremu, O. S., Alapour, S., Manhas, N., Singh, M., Singh, P., & Koorbanally, N. A. (2022). Synthesis, molecular docking and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Journal of the Serbian Chemical Society, 87(3), 329-341. [Link]

-

El-Kalyoubi, S., Agili, F., Shahta, W., & Youssif, S. (2017). Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Future Medicinal Chemistry, 9(12), 1365-1380. [Link]

-

PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. [Link]

-

Al-Otaibi, A. M., El-Sayed, W. A., & El-Essawy, F. A. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(64), 51927-51959. [Link]

-

Hebei Guangxing Chemical Co., Ltd. (2023). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. [Link]

-

Ibrahim, M. A. (2023). UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. HETEROCYCLES, 106(4), 593. [Link]

-

Azev, Y. A., & Golomolzin, B. V. (2007). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Chemistry of Heterocyclic Compounds, 43(8), 1018-1022. [Link]

-

Hebei Guangxing Chemical Co., Ltd. (2023). Role of 1,3-Dimethyluracil in Nucleic Acid Chemistry. [Link]

-

Javahershenas, R., & Arshadi, M. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. Arkivoc, 2021(1), 236-272. [Link]

-

Shaik, R., Nayab, S., Maddila, P., & Chamarthi, N. R. (2020). In silico molecular docking and in vitro antioxidant activity studies of novel α-aminophosphonates bearing 6-amino-1,3-dimethyl uracil. Journal of Receptors and Signal Transduction, 40(1), 69-78. [Link]

-

Leonov, A. M., & Bobrovsky, A. Y. (1990). The photoreactions and free radical induced reactions of 1,3-dimethyluracil in methanol and other alcohols. Photochemistry and Photobiology, 52(4), 797-802. [Link]

-

Kumar, A., Kumar, A., & Kumar, K. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Kulyk, K. V., Zvarych, V. I., Vovk, M. V., & Matiychuk, V. S. (2021). Innovative antimicrobial substances based on uracil S-derivatives. Archiv der Pharmazie, 354(12), e2100269. [Link]

-

El-Damasy, A. K., Lee, J. A., & Kim, D. H. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5344. [Link]

-

Chimenti, F., Bizzarri, B., & Secci, D. (2013). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 18(7), 8073–8104. [Link]

Sources

- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications [hbgxchemical.com]

- 6. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The Versatile Pyrimidine-2,4-dione Scaffold

An In-Depth Technical Guide to the Biological Activity of Novel Pyrimidine-2,4-Dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-dione framework, a fundamental constituent of natural nucleosides, stands as a "privileged structure" in medicinal chemistry.[1][2] Its inherent biological relevance and amenability to chemical modification have propelled the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][3] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of novel pyrimidine-2,4-dione derivatives, with a focus on their anticancer, antiviral, and antimicrobial potential. We will delve into the rationale behind experimental designs, present detailed protocols for assessing biological activity, and visualize key pathways and workflows to provide actionable insights for drug discovery and development.

Synthetic Strategies: Accessing Chemical Diversity

The biological activity of pyrimidine-2,4-dione derivatives is intrinsically linked to their structural diversity. The pyrimidine ring offers multiple reactive sites for modification, allowing for the strategic introduction of various pharmacophores to modulate biological activity.

Core Synthesis and Functionalization

The synthesis of the pyrimidine-2,4-dione core and its subsequent derivatization are well-established processes in organic chemistry. A general approach involves the condensation of a substituted urea with a malonic acid derivative.[4] Further modifications can be achieved through various reactions:

-

N-Substitution: Alkylation or arylation at the N1 and N3 positions is a common strategy to alter the lipophilicity and hydrogen bonding capacity of the molecule.

-

C5- and C6-Functionalization: The C5 and C6 positions of the uracil ring are amenable to a wide range of substitutions, including halogenation, alkylation, and the introduction of aromatic or heteroaromatic moieties. These modifications can significantly influence the compound's interaction with biological targets.[5]

For instance, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized through multi-step reactions involving the fusion of a pyran ring to the pyrimidine core.[6][7] Similarly, the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has been achieved starting from 6-amino-1,3-disubstituted uracils.[8][9]

Anticancer Activity: A Primary Focus of Investigation

A significant body of research has been dedicated to exploring the anticancer potential of pyrimidine-2,4-dione derivatives.[1][10][11][12] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the modulation of critical signaling pathways.

Mechanism of Action: Targeting Key Cancer Pathways

PARP-1 is a crucial enzyme in the DNA damage repair process. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, with some exhibiting greater potency than the reference drug Olaparib.[6]

Signaling Pathway: PARP-1 Inhibition in DNA Repair

Caption: Inhibition of PARP-1 by pyrimidine-2,4-dione derivatives disrupts DNA repair, leading to cancer cell death.

The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Its constitutive activation is a hallmark of many cancers.[14] Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as blockers of this pathway, demonstrating the ability to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner.[14]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

A fundamental step in assessing the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines.[15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[15][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrimidine-2,4-dione derivatives on cancer cell viability.

Materials:

-

Cancer cell line (e.g., A549, HCT-116, PC-3, MCF-7)

-

Complete cell culture medium

-

Novel pyrimidine-2,4-dione derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-2,4-dione derivatives for a specified period (e.g., 48-72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[15][17]

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[18]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.[18]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 | 0.66 - 2.65 | PARP-1 Inhibition | |

| Pyrido[2,3-d]pyrimidine-2,4-dione | MDA-MB-231 | 0.42 | eEF-2K Inhibition | [9] |

| 2,4-Diaminopyrimidine | A549 | 2.14 | Apoptosis Induction | |

| Thieno[2,3-d]pyrimidine-2,4-dione | A549 | 3.0 | d-DT Inhibition | [13] |

Antiviral Activity: A Promising Frontier

The structural resemblance of pyrimidine-2,4-diones to nucleosides makes them attractive candidates for the development of antiviral agents.[19][20][21] These compounds can interfere with viral replication by targeting key viral enzymes.

Targeting Viral Enzymes

Several pyrimidine-2,4-dione derivatives have been synthesized and evaluated as inhibitors of HIV reverse transcriptase, a critical enzyme for the replication of the virus.[19][20][21] Some of these compounds have shown potent inhibitory activity in the nanomolar range.[19][20]

In the context of the COVID-19 pandemic, researchers have explored pyrimidine-2,4-dione derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[22][23] Structure-based design has led to the identification of potent Mpro inhibitors with significant antiviral activity.[22]

Experimental Workflow: Antiviral Efficacy Testing

The evaluation of antiviral compounds involves a series of in vitro assays to determine their efficacy and toxicity.[24][25][26][27][28]

Experimental Workflow: In Vitro Antiviral Screening

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer and antiviral properties, pyrimidine-2,4-dione derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4][5][10][29][30]

Antibacterial and Antifungal Potential

Thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[30] Other studies have reported the synthesis of pyrimidine-2,4-diones with broad-spectrum antibacterial and antifungal activities.[4][29]

Conclusion and Future Perspectives

The pyrimidine-2,4-dione scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore the therapeutic potential of this versatile chemical entity. Future research efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds.

-

Mechanism of Action Elucidation: To identify novel biological targets and pathways.

-

Pharmacokinetic Profiling: To improve the drug-like properties of lead compounds for in vivo studies.

The continued exploration of novel pyrimidine-2,4-dione derivatives holds significant promise for the development of new and effective treatments for a wide range of human diseases.

References

-

Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(10), 5569-5584. [Link]

-

Ali, M. M., Ismail, M. M., El-Gaby, M. S., Ammar, Y. A., & El-Sharief, M. A. (2003). Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents. Bollettino chimico farmaceutico, 142(4), 167-174. [Link]

-

Rao, Z., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry, 154, 109026. [Link]

-

Mohamed, M. G., & Abd El-Wahab, A. H. F. (2018). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 55(10), 2388-2397. [Link]

-

Veltril, L., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 24(9), 1718. [Link]

-

Dalimba, D., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1013-1017. [Link]

-

Dalimba, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1013-1017. [Link]

-

Gomha, S. M., et al. (2017). Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation. European Journal of Medicinal Chemistry, 125, 1247-1267. [Link]

-

Kumar, A., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

-

Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. [Link]

-

Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(10), 5569-5584. [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]

-

Osorio, J., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(1), 15-22. [Link]

-

Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]

-

Singla, R. K., et al. (2011). Synthesis, Spectral Characterization & Antimicrobial Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

-

Ali, M. M., et al. (2003). Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents. Bollettino Chimico Farmaceutico, 142(4), 167-174. [Link]

-

Svoboda, P., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 1-17. [Link]

-

Kumar, A., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 532-535. [Link]

-

Veltril, L., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 24(9), 1718. [Link]

-

Gandin, V., & Gibson, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (74), e50230. [Link]

-

Osorio, J., & Martinez, A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1323-1330. [Link]

-

Veltril, L., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 24(9), 1718. [Link]

-

Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]

-

Rao, Z., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry, 154, 109026. [Link]

-

Gandin, V., & Gibson, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (74), e50230. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17896-17909. [Link]

-

Trinh, M., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(12), e00947-22. [Link]

-

El-Faham, A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry, 2020, 1-20. [Link]

-

Chen, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(11), 7546-7560. [Link]

-

DIFF Biotech. (2024). How to screen the effectiveness of antiviral drugs?. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

Taylor, A. (2017). A Quick Introduction to Graphviz. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(3), 229-253. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. criver.com [criver.com]

- 25. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. journals.asm.org [journals.asm.org]

- 28. How to screen the effectiveness of antiviral drugs? - DIFF Biotech [shop.diff-biotech.com]

- 29. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 30. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Validated Framework for the In Vitro Cytotoxicity Screening of Aminopyrimidine-2,4-diones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrimidine-2,4-diones represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2][3][4] Their structural similarity to endogenous pyrimidines allows them to interfere with critical cellular processes, leading to the inhibition of cancer cell proliferation and the induction of cell death.[1] A robust, multi-tiered approach to in vitro cytotoxicity screening is paramount for identifying lead candidates and elucidating their mechanisms of action. This guide provides a comprehensive, field-proven framework for this process, moving beyond simple protocols to explain the causal logic behind experimental design. We will detail a validated workflow from initial potency determination using metabolic assays to in-depth mechanistic studies that differentiate between apoptosis and necrosis, ensuring a self-validating system for generating reliable and actionable data.

The Strategic Imperative: A Tiered Approach to Cytotoxicity Screening

A successful screening campaign does not rely on a single assay. Instead, it employs a strategic, tiered workflow that efficiently filters compounds and builds a comprehensive understanding of their biological effects. This approach maximizes resource efficiency by using high-throughput assays for initial assessment and reserving more complex, lower-throughput assays for the most promising candidates.

Our framework is built on two core tiers:

-

Tier 1: Primary Screening for Potency (IC₅₀ Determination). The initial goal is to quantify the cytotoxic potency of each compound across relevant cancer cell lines. This is achieved using a robust, scalable assay that measures overall cell viability.

-

Tier 2: Mechanistic Elucidation. Once potent compounds are identified, the focus shifts to understanding how they induce cell death. This involves assays that probe specific cellular events, such as loss of membrane integrity (necrosis) or the activation of programmed cell death pathways (apoptosis).

Figure 1: A tiered workflow for cytotoxicity screening.

Tier 1: Primary Screening - Quantifying Cytotoxic Potency

The foundational step is to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a drug's potency.[5][6] For this, we utilize the MTT assay, a reliable and widely adopted colorimetric method for assessing metabolic activity as an indicator of cell viability.[7][8][9]

The Causality of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay doesn't directly count living cells. Instead, it measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[8][10] In viable, metabolically active cells, these enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7] This provides a robust proxy for cell viability.

Experimental Protocol: MTT Assay

A. Reagent Preparation:

-

MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Vortex to dissolve, then filter-sterilize through a 0.2 µm filter. Store at -20°C, protected from light.[11]

-

Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use dimethyl sulfoxide (DMSO).

B. Assay Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[7][9]

-

Compound Treatment: Prepare serial dilutions of the aminopyrimidine-2,4-dione compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired exposure period (typically 48 or 72 hours).[9]

-

MTT Incubation: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 2-4 hours at 37°C.[11][12] Visually confirm the formation of purple formazan crystals under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis and IC₅₀ Determination

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

-

Generate Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC₅₀ value, which is the concentration that results in 50% cell viability.[13]

Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison across different compounds and cell lines.

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| APD-001 | MCF-7 (Breast) | 48 | 8.5 |

| APD-001 | HCT-116 (Colon) | 48 | 12.2 |

| APD-002 | MCF-7 (Breast) | 48 | 2.1 |

| APD-002 | HCT-116 (Colon) | 48 | 3.5 |

| Doxorubicin | MCF-7 (Breast) | 48 | 0.9 |

Table 1: Example IC₅₀ values for aminopyrimidine-2,4-dione (APD) compounds.

Tier 2: Mechanistic Elucidation - How Do the Compounds Kill?

A low IC₅₀ value indicates potency, but it doesn't describe the mechanism of cell death. The two primary modes of cell death are necrosis and apoptosis. Distinguishing between them is critical for drug development, as apoptosis is generally a more controlled and immunologically quiet process, which is often preferred for anticancer therapies.[14]

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[15] When the plasma membrane is compromised—a hallmark of necrosis—LDH is released into the culture medium.[16][17] The LDH assay is a coupled enzymatic reaction that measures the activity of this released LDH, which is proportional to the extent of cytotoxicity.[15]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include three essential controls:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (10X) provided in most commercial kits.

-

Background: Medium only.

-

-

Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

-

Enzymatic Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture as per the manufacturer's protocol (e.g., Promega LDH-Glo™, Cell Signaling Technology LDH Kit).[15][18]

-

Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance or luminescence according to the kit's instructions.

Data Analysis:

-

Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[19]

Principle:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA.[20]

By using both stains, we can resolve four distinct cell populations:

-

Live Cells: Annexin V-negative / PI-negative.

-

Early Apoptotic Cells: Annexin V-positive / PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

-

Necrotic Cells: Annexin V-negative / PI-positive (in some cases).

Figure 2: Quadrant analysis in Annexin V/PI flow cytometry.

Experimental Protocol: Annexin V/PI Staining

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cell pellet twice with cold PBS.[19]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific, Abcam).[20]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add additional 1X Binding Buffer and analyze the samples immediately on a flow cytometer. Set up compensation and gates using unstained and single-stained controls.

Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay

Principle: The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a definitive event in the apoptotic cascade. These enzymes cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Luminescent assays, such as Promega's Caspase-Glo® 3/7, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by Caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.

Figure 3: Role of Caspase-3/7 in the apoptotic cascade.

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence assays. Treat with compounds as previously described.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[21]

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Conclusion and Integrated Profile

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Screening Anticancer Drugs with NCI Lines. Cytion. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC - NIH. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

-

LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

-

Caspase 3/7 activity assay. Bio-protocol. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

-

Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

-

Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. Lebda Medical Journal. [Link]

-

How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

-

The Importance of IC50 Determination. Visikol. [Link]

-

Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]

-

In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC - NIH. [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Scilit. [Link]

Sources

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. The Importance of IC50 Determination | Visikol [visikol.com]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bosterbio.com [bosterbio.com]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 18. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Caspase 3/7 Activity [protocols.io]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-dione Analogs

Introduction: The Privileged Scaffold of Pyrimidine-2,4-dione

The pyrimidine-2,4-dione core, also known as uracil, is a cornerstone of medicinal chemistry.[1] This heterocyclic scaffold is a fundamental component of nucleic acids and serves as a versatile template for the design of therapeutic agents targeting a wide array of biological processes.[1][2] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal starting point for developing potent and selective modulators of enzyme and receptor function. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine-2,4-dione analogs, offering insights for researchers, scientists, and drug development professionals in the field. We will dissect how modifications to this core structure influence biological activity, with a focus on anticancer applications.

The Influence of Annulation: Crafting Specificity and Potency through Fused Ring Systems

A prevalent strategy to enhance the therapeutic potential of the pyrimidine-2,4-dione scaffold is through the fusion of additional rings, leading to polycyclic structures with distinct pharmacological profiles. These annulated systems often exhibit increased potency and selectivity by occupying larger and more defined binding pockets within their biological targets.

Pyrano[2,3-d]pyrimidine-2,4-diones: Targeting DNA Repair Mechanisms

The fusion of a pyran ring to the pyrimidine-2,4-dione core gives rise to pyrano[2,3-d]pyrimidine-2,4-diones, a class of compounds that has shown significant promise as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[3][4] PARP-1 is a critical enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair mechanisms like BRCA mutations.[3]

The pyrano[2,3-d]pyrimidine-2,4-dione scaffold is crucial for interacting with amino acids in the nicotinamide (NI) site of the PARP-1 enzyme.[4] The addition of further fused heterocyclic rings can lead to enhanced interactions and significantly improved activity.[4] Moreover, the presence of hydrophobic substituents on the fused ring system is favorable for interacting with the enzyme's adenosine diphosphate (AD) site.[4]

Pyrido[2,3-d]pyrimidine-2,4-diones: Modulating Protein Synthesis and Signaling Pathways

The incorporation of a pyridine ring results in the pyrido[2,3-d]pyrimidine-2,4-dione scaffold, which has been successfully exploited to develop inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and components of the RAF-MEK-ERK signaling pathway.[5][6]

eEF-2K is an atypical kinase that regulates protein synthesis, and its inhibition is a potential therapeutic strategy for cancer.[5][7] Structure-activity relationship studies on pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors have revealed that specific substitutions are critical for potency. For instance, an ethyl group at the R1 position, a carboxamide (CONH2) group at the R2 position, and a cyclopropyl group at the R3 position have been identified as optimal for inhibitory activity.[5] The pyridine ring and the carboxamide group are considered essential for the compound's activity.[5]

Furthermore, derivatives of this scaffold have been shown to block the RAF-MEK-ERK signaling pathway, which is constitutively activated in many cancers.[6] Certain analogs have demonstrated potent antiproliferative activity against various cancer cell lines by inducing apoptosis and decreasing the phosphorylation levels of ERK and MEK.[6]

Decoding the Impact of Substitutions: A Positional Analysis

Beyond ring fusion, the nature and position of substituents on the pyrimidine-2,4-dione ring are paramount in determining the biological activity and selectivity of the resulting analogs.

Substitutions at N1 and N3 Positions

Alkylation or arylation at the N1 and N3 positions of the uracil ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These modifications can alter the molecule's solubility, membrane permeability, and binding affinity to the target protein. In the context of pyrido[2,3-d]pyrimidine-2,4-dione eEF-2K inhibitors, for example, an ethyl group at the N1 position was found to be more favorable than hydrogen or larger benzyl derivatives, highlighting the sensitivity of the binding pocket to the size and nature of this substituent.[5]

Modifications at the C5 Position

The C5 position of the pyrimidine-2,4-dione ring is a common site for introducing diverse functionalities to explore interactions with the target protein. Substitutions at this position can project into solvent-exposed regions or deeper into binding pockets, allowing for the fine-tuning of potency and selectivity. For instance, in a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, the nature of the aryl group at C5 had a profound impact on their cytotoxic activity.[8] Compounds with an unsubstituted phenyl moiety or an electron-donating methoxy group on the phenyl ring showed higher cytotoxicity compared to those with electron-withdrawing nitro groups.[8]

Alterations at the C6 Position

The C6 position offers another avenue for structural diversification. In the development of P2X7 receptor antagonists, modifications at the C6 position of the pyrimidine-2,4-dione core, in conjunction with alterations on a piperazine moiety, led to potent anti-inflammatory agents.[9] Polycycloalkyl acyl or di-halogenated benzoyl substituents were found to be significantly more favorable than a simple phenyl group.[9]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro biological activities of representative pyrimidine-2,4-dione analogs from various studies, providing a quantitative basis for the discussed SAR trends.

Table 1: In Vitro PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Analogs [3][4]

| Compound | Modifications | PARP-1 IC50 (nM) |

| Olaparib (Ref.) | - | 5.77 |

| S2 | Fused heterocycle | 4.06 ± 0.18 |

| S7 | Fused heterocycle | 3.61 ± 0.15 |

Table 2: In Vitro eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives [5]

| Compound | R1 | R2 | R3 | eEF-2K IC50 (µM) |

| 6 | Ethyl | CONH2 | Cyclopropyl | 0.42 |

| 9 | n-Propyl | CONH2 | Cyclopropyl | 0.93 |

| 12 | Ethyl | CSNH2 | Cyclopropyl | > 25 |

| - | Hydrogen | CONH2 | Cyclopropyl | 6.6 |

| - | Benzyl | CONH2 | Cyclopropyl | > 25 |

Table 3: Cytotoxic Activity of 5-Aryl Ethylidene Aminopyrimidine-2,4-diones against MDA-MB-231 Breast Cancer Cells [8]

| Compound | R2 (on aryl ring) | IC50 (µM) |

| Methotrexate (Ref.) | - | - |

| 4 | H | 0.029 |

| 6a | 4-OCH3 | 0.141 |

| 6b | 4-OCH3 | 0.077 |

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives[5]

A general procedure for synthesizing these analogs involves the reaction of 6-amino-1,3-disubstituted uracils with a Vilsmeier-Haack type reagent.

-

To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10 °C.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Add the appropriate 6-amino-1,3-disubstituted uracil (0.10 mmol) to the resulting white suspension and stir for an additional 30 minutes.

-

Remove the volatile components under reduced pressure. The crude product is then typically used in the next step without further purification.

In Vitro PARP-1 Inhibitory Assay[3]

The inhibitory activity of compounds against PARP-1 can be determined using commercially available assay kits.

-

Prepare a reaction mixture containing the PARP-1 enzyme, a substrate (e.g., biotinylated NAD+), and the test compound at various concentrations.

-

Incubate the mixture according to the manufacturer's instructions to allow for the enzymatic reaction.

-

Stop the reaction and detect the amount of PARP-1 activity, often through a colorimetric or fluorometric readout that measures the incorporation of ADP-ribose units.

-

Calculate the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, from the dose-response curves.

Cell Proliferation Inhibition Assay (MTT Assay)[3]

The antiproliferative activity of the compounds is commonly assessed using the MTT assay.

-

Seed human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density.

-

After allowing the cells to adhere, treat them with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.

Visualizing the Structure-Activity Landscape